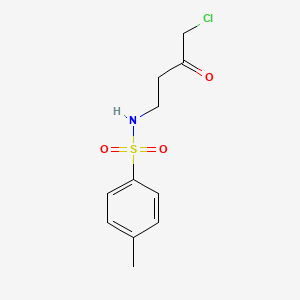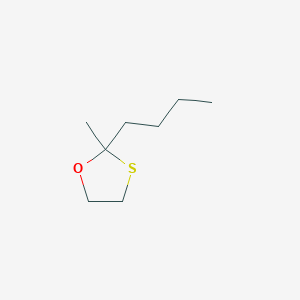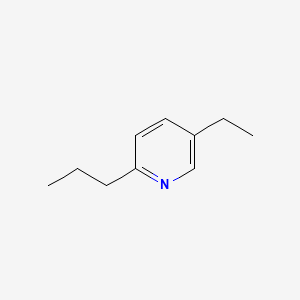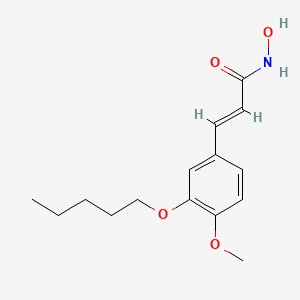
4-Methoxy-3-pentoxycinnamohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The structure of this compound includes a methoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pentoxycinnamohydroxamic acid typically involves the reaction of 4-methoxycinnamic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction can be summarized as follows:
Starting Materials: 4-Methoxycinnamic acid, hydroxylamine hydrochloride, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Procedure: The 4-methoxycinnamic acid is dissolved in the reaction medium, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The mixture is stirred and heated until the reaction is complete.
Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Methoxy-3-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-Methoxy-3-pentoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes.
作用机制
The mechanism of action of 4-Methoxy-3-pentoxycinnamohydroxamic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, blocking the access of substrates and preventing the catalytic activity. This mechanism is particularly relevant in the inhibition of metalloproteases, which are involved in various biological processes such as tissue remodeling and cancer metastasis.
相似化合物的比较
4-Methoxy-3-pentoxycinnamohydroxamic acid can be compared with other hydroxamic acids and cinnamic acid derivatives:
Similar Compounds: 4-Methoxycinnamic acid, 3-Pentoxycinnamic acid, Hydroxamic acid.
Uniqueness: The presence of both methoxy and pentoxy groups in this compound provides unique chemical properties, such as enhanced chelation ability and potential biological activity.
Comparison: Compared to other hydroxamic acids, this compound may exhibit different reactivity and selectivity in chemical reactions due to its distinct functional groups.
属性
CAS 编号 |
25356-85-8 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-(4-methoxy-3-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-3-4-5-10-20-14-11-12(6-8-13(14)19-2)7-9-15(17)16-18/h6-9,11,18H,3-5,10H2,1-2H3,(H,16,17)/b9-7+ |
InChI 键 |
OHXHEMDRMDVRBI-VQHVLOKHSA-N |
手性 SMILES |
CCCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
规范 SMILES |
CCCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)

![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
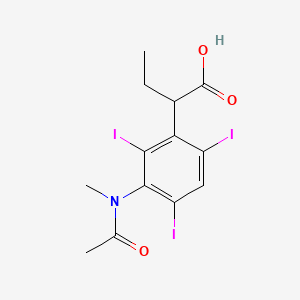
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
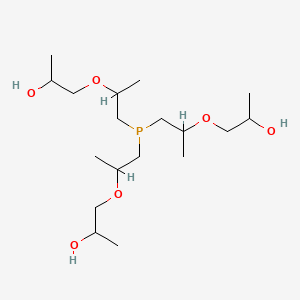


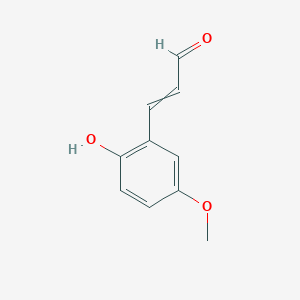
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
